3-Methyl-1-pyridin-2-yl-piperazine
Overview
Description
“3-Methyl-1-pyridin-2-yl-piperazine” is a chemical compound that belongs to the class of piperazine derivatives . It is also known as “3-methyl-1-[(pyridin-2-yl)methyl]piperazine dihydrochloride” with a CAS Number: 1803580-63-3 . The IUPAC name is “3-methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride” and it has a molecular weight of 264.2 .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms .
Physical and Chemical Properties Analysis
It is stored at room temperature . The compound’s physical form, molecular weight, and InChI code provide some insight into its physical and chemical properties .
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Piperazine Derivatives : Piperazine-1-yl-1H-indazole derivatives, including those with a 3-methyl-1-pyridin-2-yl-piperazine structure, are synthesized for medicinal chemistry applications. One such compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, demonstrates the potential for efficient synthesis and characterization by spectral analysis (Balaraju, Kalyani, & Laxminarayana, 2019).
Metabolic and Pharmacological Studies
- Metabolism in Various Species : The metabolic pathways of L-745,870, a dopamine D(4) selective antagonist containing a this compound structure, are investigated in rats, monkeys, and humans. This includes studies on N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Chemical Analysis and Imaging Applications
- Chemical Analysis and Imaging : Compounds with a this compound framework are used in chemical analysis and imaging. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors (Eskola et al., 2002).
Antitumor Activity
- Potential in Antitumor Research : The antitumor activity of compounds with a this compound structure is explored, with certain derivatives showing significant effects against human cancer cell lines (Mallesha et al., 2012).
Drug Design and Development
- Drug Design Applications : Piperazine-containing compounds, including those with a this compound motif, are studied for drug design, focusing on their metabolic pathways and strategies to prevent rapid clearance (Rawal et al., 2008).
Safety and Hazards
The safety information for “3-Methyl-1-pyridin-2-yl-piperazine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for “3-Methyl-1-pyridin-2-yl-piperazine” and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in various fields . For instance, the development of new synthetic approaches to piperazine-containing drugs has been a topic of recent research . Additionally, the exploration of the biological activities of these compounds could lead to the discovery of new therapeutic agents .
Mechanism of Action
Target of Action
3-Methyl-1-pyridin-2-yl-piperazine is a derivative of pyridinylpiperazine . Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptors play a crucial role in the central nervous system, regulating neurotransmitter release and thus affecting various physiological functions .
Mode of Action
It’s likely that it interacts with its targets (α2-adrenergic receptors) by binding to them, thereby inhibiting their function . This inhibition can lead to changes in cellular signaling pathways, resulting in altered physiological responses .
Biochemical Pathways
Given its potential role as an α2-adrenergic receptor antagonist, it may affect pathways related to neurotransmitter release and signal transduction
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a potential α2-adrenergic receptor antagonist, it may inhibit the function of these receptors, leading to changes in cellular signaling and physiological responses
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is present
Biochemical Analysis
Biochemical Properties
3-Methyl-1-pyridin-2-yl-piperazine, like other piperazine derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The specific biochemical reactions involving this compound and the nature of these interactions are not clearly recognized .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONLELIXITVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474386 | |
Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63286-11-3 | |
Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.